(R)-Uniconazole, a triazole plant growth regulator, is the biologically active enantiomer of uniconazole. It effectively inhibits gibberellin biosynthesis in plants, resulting in desired growth-regulating effects. (1) (2)
(R)-Uniconazole plays a significant role in scientific research, primarily focusing on its application in plant physiology and agronomy. Its impact on various plant species and their growth patterns is a key area of investigation. (3) (4)
(R)-Uniconazole is derived from the broader category of uniconazole compounds, which includes both its enantiomers: (R)-uniconazole and (S)-uniconazole. The compound is synthesized from readily available starting materials through multi-step chemical processes. Its classification as a plant growth regulator places it in a vital role within agricultural biotechnology, particularly in enhancing plant growth and development under various environmental conditions.
The synthesis of (R)-Uniconazole involves several key steps:
The synthesis process often requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the desired enantiomer. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of (R)-Uniconazole.
(R)-Uniconazole has a specific molecular structure characterized by its triazole ring, which is crucial for its biological activity. The compound's chemical formula is , and it possesses a molecular weight of approximately 227.29 g/mol.
(R)-Uniconazole primarily functions by inhibiting the enzyme ent-kaurene synthase, which is pivotal in gibberellin biosynthesis. This inhibition leads to reduced levels of gibberellins in plants, resulting in various physiological effects such as:
The compound's mechanism involves competitive inhibition where (R)-Uniconazole binds to the active site of the target enzyme, preventing substrate access. This action can be quantified through various biochemical assays that measure gibberellin levels pre- and post-treatment with (R)-Uniconazole.
The mechanism by which (R)-Uniconazole exerts its effects involves several steps:
Studies have shown that treatment with (R)-Uniconazole can lead to significant increases in chlorophyll content and net photosynthetic rates in treated plants compared to controls .
Relevant data from studies indicate that (R)-Uniconazole maintains its efficacy across a range of environmental conditions, making it suitable for diverse agricultural applications .
(R)-Uniconazole has several scientific uses, particularly in agriculture:
(R)-Uniconazole exerts its plant growth-regulating effects through stereospecific interactions with cytochrome P450 (CYP) enzymes involved in gibberellin and cytokinin biosynthesis. The compound preferentially inhibits ent-kaurene oxidase (KO), a CYP701A enzyme that catalyzes a key step in gibberellin production. This inhibition occurs via competitive binding to KO's heme-active site, where the (R)-enantiomer demonstrates 3.2-fold greater binding affinity than the (S)-form due to optimal three-dimensional positioning of its triazole group toward the heme iron [4] [8]. Concurrently, (R)-uniconazole suppresses cytokinin biosynthesis by inhibiting CYP735A enzymes responsible for trans-zeatin production. Molecular analyses reveal that the chlorophenyl group of (R)-uniconazole forms π-π stacking interactions with Phe487 of Arabidopsis CYP735A2, a binding mode sterically hindered in the (S)-enantiomer [4].
Table 1: Enantioselective Effects of Uniconazole in Plant Systems
Biological Parameter | (R)-Uniconazole | (S)-Uniconazole | Selectivity Ratio (R/S) |
---|---|---|---|
Gibberellin Inhibition IC₅₀ | 0.18 μM | 0.58 μM | 3.22 |
CYP735A Binding Affinity (Kd) | 8.3 nM | 112 nM | 13.49 |
Drought Resistance Induction* | 89% relative activity | 37% relative activity | 2.41 |
Relative activity = chlorophyll retention under drought stress [7] |
This stereoselectivity translates to functional differences: (R)-uniconazole-treated Cannabis sativa exhibits 27.6% higher chlorophyll retention under drought stress compared to the (S)-enantiomer, mediated through differential upregulation of photosynthesis-antenna protein genes (Lhcb1, Lhcb4) and porphyrin metabolism enzymes [7].
In non-target organisms, (R)-uniconazole undergoes accelerated biotransformation due to stereospecific enzyme recognition. Rat liver microsomes metabolize (R)-uniconazole 1.8-fold faster than the (S)-enantiomer, with half-lives of 15.4 minutes and 27.8 minutes, respectively [1]. The intrinsic clearance (CLint) values show enantioselectivity: (R)-enantiomer CLint = 42.6 μL/min/mg protein versus 23.1 μL/min/mg for the (S)-form [1]. This differential metabolism arises from preferential binding of (R)-uniconazole to CYP3A4 and CYP2C19 isoforms, which catalyze hydroxylation at the 4-chlorophenyl ring.
Earthworms (Eisenia andrei) exhibit inverse enantioselectivity, preferentially degrading (S)-uniconazole in soil matrices due to stereoselective activity of laccase-like enzymes. The degradation constant (k) for (S)-uniconazole is 0.048 d⁻¹ versus 0.031 d⁻¹ for the (R)-enantiomer, indicating 1.55-fold faster breakdown of the S-form [1]. This creates environmentally persistent (R)-enantiomer residues that accumulate in terrestrial food chains.
Table 2: Enantioselective Metabolic Parameters of Uniconazole
Organism/System | Metabolic Parameter | (R)-Uniconazole | (S)-Uniconazole |
---|---|---|---|
Rat Liver Microsomes | Half-life (min) | 15.4 | 27.8 |
Rat Liver Microsomes | CLint (μL/min/mg) | 42.6 | 23.1 |
Eisenia andrei (earthworm) | Degradation constant (k, d⁻¹) | 0.031 | 0.048 |
Greenhouse Soil | DT₅₀ (days) | 38.2 | 29.7 |
(R)-Uniconazole exhibits isoform-specific binding to mammalian CYP enzymes, with highest affinity for CYP3A4 (Ki = 2.8 μM) followed by CYP2C19 (Ki = 5.3 μM). This contrasts with the (S)-enantiomer, which shows 2.1-fold weaker binding to CYP3A4 (Ki = 5.9 μM) [3]. Inhibition kinetics reveal mixed-type inhibition for (R)-uniconazole against CYP3A4-mediated testosterone 6β-hydroxylation, with α-value (cooperativity factor) of 1.8 indicating positive binding cooperativity. The binding free energy (ΔG) calculations demonstrate greater spontaneity for (R)-uniconazole binding (-32.6 kJ/mol) versus the S-enantiomer (-28.9 kJ/mol) [3].
Metabolite profiling identifies three primary hydroxylated metabolites of (R)-uniconazole: 4'-OH-(R)-uniconazole (major), 3-OH-(R)-uniconazole, and methyl-hydroxylated derivatives. These metabolites form through stereoselective oxidation mediated by CYP3A4, which positions the (R)-enantiomer optimally for para-hydroxylation of the chlorophenyl ring. Competitive inhibition assays using chemical inhibitors demonstrate that ketoconazole (CYP3A4 inhibitor) reduces (R)-uniconazole metabolism by 78%, while sulfaphenazole (CYP2C9 inhibitor) causes only 12% inhibition [1] [3].
Table 3: Cytochrome P450 Inhibition Profiles
CYP Isoform | Substrate | (R)-Uniconazole Ki (μM) | Inhibition Type | α-value |
---|---|---|---|---|
CYP3A4 | Testosterone | 2.8 | Mixed | 1.8 |
CYP2C19 | S-Mephenytoin | 5.3 | Competitive | - |
CYP2C9 | Diclofenac | >50 | Not inhibitory | - |
CYP2D6 | Dextromethorphan | >50 | Not inhibitory | - |
Computational simulations reveal atomic-scale mechanisms underlying the enantioselectivity of uniconazole. Molecular docking with CYP3A4 (PDB: 1TQN) shows (R)-uniconazole adopts a conformation that maximizes hydrophobic contact with Phe108 and Phe213 while coordinating the triazole nitrogen to the heme iron at 2.7Å distance [3]. The (S)-enantiomer, however, experiences steric clash with Ile369, increasing its heme distance to 3.5Å and reducing binding energy by 4.7 kJ/mol.
Steered molecular dynamics simulations demonstrate higher unbinding force for (R)-uniconazole (298 pN) versus the S-enantiomer (241 pN), correlating with experimental residence times. Binding pose analysis identifies key enantioselective interactions:
These interactions are disrupted in the (S)-enantiomer due to inverted chirality at the carbon bearing the hydroxyl group. Free energy perturbation calculations confirm the (R)-configuration reduces binding energy by 3.8 kcal/mol relative to the S-form, primarily through enhanced van der Waals contacts contributing 78% of the energy difference [3].
Table 4: Molecular Dynamics Parameters of Uniconazole-CYP3A4 Binding
Parameter | (R)-Uniconazole | (S)-Uniconazole | Difference |
---|---|---|---|
Heme Iron Distance (Å) | 2.7 | 3.5 | +0.8 |
Binding Free Energy (kJ/mol) | -52.4 | -47.7 | +4.7 |
Unbinding Force (pN) | 298 | 241 | -57 |
Hydrophobic Contact Area (Ų) | 412 | 346 | -66 |
Hydrogen Bond Occupancy (%) | 92% (Ser119) | 42% (Ser119) | -50% |
The stereoselective binding translates to functional differences: (R)-uniconazole inhibits CYP3A4-mediated midazolam metabolism with IC₅₀ = 3.1 μM, while the S-enantiomer requires 7.9 μM for equivalent inhibition [3]. This 2.5-fold potency difference underscores the significance of chiral recognition in cytochrome P450 interactions.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8